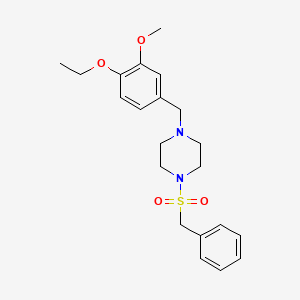
1-(Benzylsulfonyl)-4-(4-ethoxy-3-methoxybenzyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzylsulfonyl)-4-(4-ethoxy-3-methoxybenzyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a benzylsulfonyl group and a 4-ethoxy-3-methoxybenzyl group attached to the piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Benzylsulfonyl)-4-(4-ethoxy-3-methoxybenzyl)piperazine can be synthesized through a multi-step process involving the following key steps:
Formation of the piperazine core: The piperazine ring can be synthesized by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.
Introduction of the benzylsulfonyl group: The benzylsulfonyl group can be introduced by reacting the piperazine core with benzylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the 4-ethoxy-3-methoxybenzyl group: The final step involves the reaction of the intermediate compound with 4-ethoxy-3-methoxybenzyl chloride under basic conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzylsulfonyl)-4-(4-ethoxy-3-methoxybenzyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfone derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride to yield the corresponding sulfide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted piperazine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, tetrahydrofuran, and ethanol.
Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of suitable solvents like dichloromethane or ethanol.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Substituted piperazine derivatives with various functional groups.
Scientific Research Applications
1-(Benzylsulfonyl)-4-(4-ethoxy-3-methoxybenzyl)piperazine has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs targeting various diseases, including cancer, neurological disorders, and infectious diseases.
Biological Studies: It can be used as a probe to study the interactions of piperazine derivatives with biological targets such as enzymes, receptors, and ion channels.
Materials Science:
Mechanism of Action
The mechanism of action of 1-(Benzylsulfonyl)-4-(4-ethoxy-3-methoxybenzyl)piperazine involves its interaction with specific molecular targets, leading to various biological effects. The compound may act as an inhibitor or modulator of enzymes, receptors, or ion channels, thereby affecting cellular signaling pathways and physiological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-(Benzylsulfonyl)-4-(4-ethoxy-3-methoxybenzyl)piperazine can be compared with other piperazine derivatives, such as:
1-(Benzylsulfonyl)piperazine: Lacks the 4-ethoxy-3-methoxybenzyl group, making it less complex and potentially less versatile in its applications.
4-(4-Ethoxy-3-methoxybenzyl)piperazine: Lacks the benzylsulfonyl group, which may affect its chemical reactivity and biological activity.
1-(Benzylsulfonyl)-4-benzylpiperazine: Similar structure but lacks the ethoxy and methoxy substituents, which may influence its solubility and interaction with biological targets.
The uniqueness of this compound lies in the presence of both the benzylsulfonyl and 4-ethoxy-3-methoxybenzyl groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C21H28N2O4S |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
1-benzylsulfonyl-4-[(4-ethoxy-3-methoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C21H28N2O4S/c1-3-27-20-10-9-19(15-21(20)26-2)16-22-11-13-23(14-12-22)28(24,25)17-18-7-5-4-6-8-18/h4-10,15H,3,11-14,16-17H2,1-2H3 |
InChI Key |
HKNVIYOKPCGNSM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CN2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


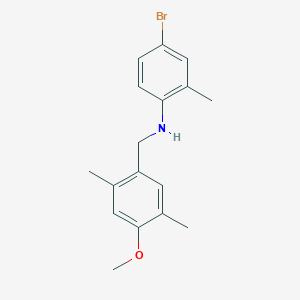

![(2,6-Dimethoxyphenyl){4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}methanone](/img/structure/B14920358.png)
![3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(4-methoxyphenyl)quinazolin-4-one](/img/structure/B14920362.png)
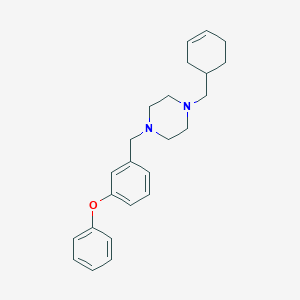
![4-({[(4,6-Diaminopyrimidin-2-yl)sulfanyl]acetyl}amino)benzoic acid](/img/structure/B14920372.png)
![1-{4-[(9-ethyl-9H-carbazol-3-yl)methyl]piperazin-1-yl}-2-(4-methoxyphenoxy)ethanone](/img/structure/B14920385.png)
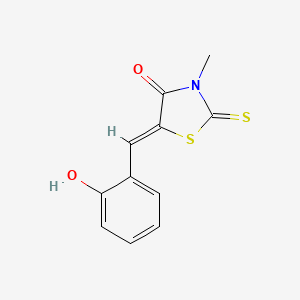
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(4-ethylbenzyl)piperazine](/img/structure/B14920397.png)
methanone](/img/structure/B14920402.png)
![3-[(3-bromobenzyl)sulfanyl]-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B14920409.png)
![1-[4-(3-Ethoxy-4-methoxybenzyl)piperazin-1-yl]-2-phenylethanone](/img/structure/B14920413.png)
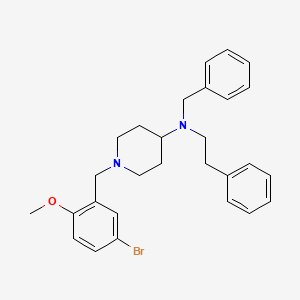
![N-benzyl-1-[(4-bromophenyl)methyl]-N-methylpiperidin-4-amine](/img/structure/B14920438.png)
